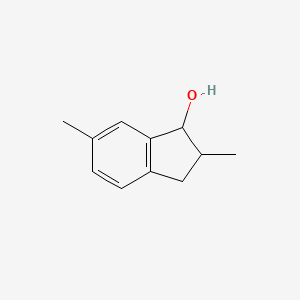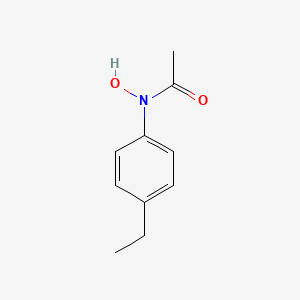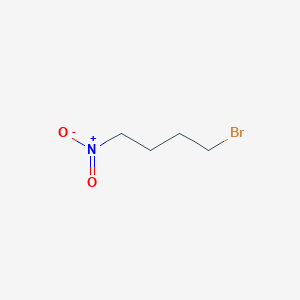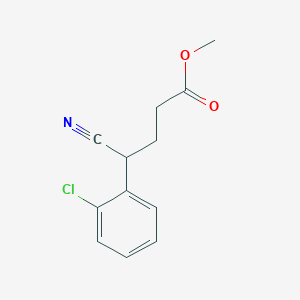
2,6-dimethyl-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C11H14O It is a derivative of indan, featuring a hydroxyl group at the first position and two methyl groups at the second and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the cyclization of intermediates containing vinylgold and prochiral oxocarbenium moieties . Another common method is through the methylation reaction, where 2-amino-5-methylpyridine reacts with methyl iodide to form an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale adaptations of the laboratory synthesis methods, focusing on optimizing yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2,6-dimethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of dyes, rubber accelerators, and polymerization inhibitors.
Mechanism of Action
The mechanism by which 2,6-dimethyl-2,3-dihydro-1H-inden-1-ol exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and applications. For instance, its antiviral activity may involve inhibition of viral replication, while its anti-inflammatory effects could be related to the modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
1-Indanol: Similar structure but lacks the methyl groups at the second and sixth positions.
3,3-Dimethyl-1-indanol: Similar structure but with different positioning of the methyl groups.
Uniqueness
2,6-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,6-dimethyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C11H14O/c1-7-3-4-9-6-8(2)11(12)10(9)5-7/h3-5,8,11-12H,6H2,1-2H3 |
InChI Key |
ODZAJPZIKWGMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1O)C=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)

![(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide](/img/structure/B11717938.png)
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)
![5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11717946.png)
![(6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one](/img/structure/B11717952.png)





![[1,1'-Biphenyl]-2-carbothioamide](/img/structure/B11717991.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B11718001.png)
![7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride](/img/structure/B11718008.png)
